Axitinib Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Impurity 4 is a chemical compound associated with Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. Impurities like this compound are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product .
Mechanism of Action
Target of Action
Axitinib Impurity 4, like Axitinib, primarily targets the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
This compound selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, it prevents the binding of vascular endothelial growth factors, thereby inhibiting angiogenesis . This results in the reduction of tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFRs by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, it disrupts the supply of oxygen and nutrients to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Axitinib is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . It is highly bound (>99%) to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The inhibition of angiogenesis by this compound leads to a decrease in tumor growth and metastasis . This results in the reduction of the size and spread of tumors, thereby improving the clinical outcomes in patients with advanced renal cell carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors, such as ketoconazole, can increase the plasma concentrations of axitinib, while strong CYP3A4/5 inducers, such as rifampin, can decrease its concentrations . Additionally, the efficacy and safety of this compound can be affected by individual patient characteristics, such as hepatic function .
Biochemical Analysis
Biochemical Properties
Axitinib Impurity 4, like its parent compound Axitinib, is likely to interact with various enzymes, proteins, and other biomolecules. Axitinib is known to inhibit VEGFRs, thereby blocking angiogenesis and tumor growth . It’s plausible that this compound may have similar interactions, although specific interactions have not been reported yet.
Cellular Effects
Given its structural similarity to Axitinib, it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of this compound remains unclear. Axitinib works by selectively inhibiting VEGFRs, thereby blocking angiogenesis and tumor growth . This compound might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on Axitinib have shown its effectiveness in inhibiting tumor growth . Future studies could explore the dosage effects of this compound.
Metabolic Pathways
Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4/5 and to a lesser extent by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound might be involved in similar metabolic pathways.
Transport and Distribution
Axitinib is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . This compound might have similar transport and distribution characteristics.
Preparation Methods
The preparation of Axitinib Impurity 4 involves synthetic routes and reaction conditions similar to those used for Axitinib. The compound can be synthesized by diluting Axitinib with appropriate diluents . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to separate and validate the impurities .
Chemical Reactions Analysis
Axitinib Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Axitinib Impurity 4 has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods to ensure the purity and quality of Axitinib.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Investigated for its role in the safety and efficacy of Axitinib as a pharmaceutical product.
Industry: Used in the quality control and assurance processes during the manufacturing of Axitinib
Comparison with Similar Compounds
Axitinib Impurity 4 can be compared with other similar compounds such as:
Zanubrutinib: Used to treat mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Axitinib Impurity 1, 2, and 3: Other impurities associated with Axitinib
This compound is unique in its specific chemical structure and the role it plays in the overall quality control of Axitinib.
Biological Activity
Axitinib Impurity 4 is a chemical compound related to axitinib, a selective tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma (RCC). Understanding the biological activity of this impurity is crucial for assessing its potential effects and implications in drug development and therapeutic applications.
Chemical Structure and Properties
Chemical Name : N-methyl-2-[3-[(1E)-2-(1-oxidopyridinyl) ethenyl]-1-oxido-1H-indazol-6-yl-sulfinyl]-benzamide
Molecular Formula : C17H16N4O3S
Molecular Weight : 356.40 g/mol
This compound is characterized by its unique structure, which includes a sulfinyl group and a pyridine derivative, contributing to its potential biological activities.
Axitinib, as a parent compound, exerts its effects primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. The IC50 values for axitinib against these receptors are notably low (0.1 to 0.3 nM), indicating high potency. While specific data on this compound's activity against these receptors is limited, it is reasonable to hypothesize that impurities may exhibit altered or reduced activity compared to the parent compound.
In Vitro Studies
In vitro studies have shown that axitinib induces a DNA damage response (DDR) in renal cancer cell lines, leading to cell cycle arrest and senescence. For example, studies demonstrated that axitinib treatment resulted in γ-H2AX phosphorylation and Chk1 kinase activation, indicating DDR activation. This response was accompanied by oxidative DNA damage and reactive oxygen species (ROS) generation, which are critical for mediating cellular stress responses .
Table 1: Summary of Axitinib Effects on RCC Cell Lines
Cell Line | IC50 (μM) | G2/M Arrest | Senescence Induction |
---|---|---|---|
A-498 | 13.6 | Yes | Yes |
Caki-2 | 36.0 | Yes | Yes |
Potential Effects of this compound
While specific studies on this compound are scarce, it can be inferred that impurities may have varying degrees of biological activity based on their structural differences from the parent compound. Research has indicated that impurities can influence pharmacokinetics and pharmacodynamics, potentially affecting therapeutic outcomes.
Case Studies
A clinical study involving axitinib demonstrated significant efficacy in patients with metastatic RCC. The drug showed an objective response rate of approximately 44% in patients previously treated with cytokine therapy . Although there are no direct studies on this compound's clinical effects, understanding its behavior in relation to axitinib provides insight into its potential role.
Safety and Toxicology
The safety profile of axitinib includes common adverse effects such as hypertension and proteinuria . The presence of impurities like this compound could potentially alter the safety profile, necessitating thorough evaluation during drug development processes.
Properties
CAS No. |
1443118-73-7 |
---|---|
Molecular Formula |
C22H20N4OS |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
JPTQVDRPKXSDDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.